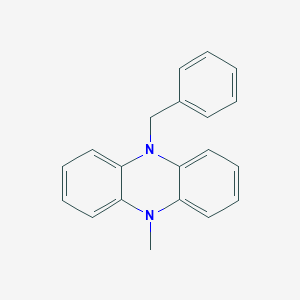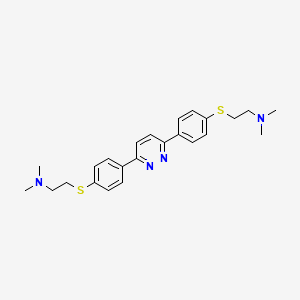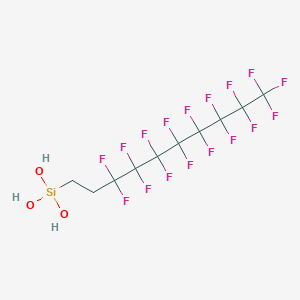
Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-: is a fluorinated silane compound known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. This compound is often used in various industrial applications due to its ability to impart water and oil repellency to surfaces.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- typically involves the reaction of a fluorinated alkyl silane with water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{R-Si(OR’)_3 + H_2O} \rightarrow \text{R-Si(OH)_3 + 3R’OH} ] where R represents the fluorinated alkyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis of fluorinated alkyl silanes. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications.
化学反応の分析
Types of Reactions: Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The fluorinated alkyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during substitution reactions.
科学的研究の応用
Chemistry:
Surface Modification: Used to modify surfaces to impart hydrophobic and oleophobic properties.
Coatings: Incorporated into coatings to enhance water and oil repellency.
Biology:
Biomedical Devices: Utilized in the fabrication of biomedical devices that require non-stick surfaces.
Medicine:
Drug Delivery Systems: Employed in the development of drug delivery systems to improve the stability and bioavailability of pharmaceuticals.
Industry:
Textiles: Applied in textile treatments to create water and stain-resistant fabrics.
Electronics: Used in the electronics industry to protect components from moisture and contaminants.
作用機序
The mechanism of action of Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- involves the formation of a hydrophobic layer on surfaces. The fluorinated alkyl group provides a low surface energy, which repels water and oil. This property is due to the strong carbon-fluorine bonds that resist interaction with polar substances. The silanol groups can form covalent bonds with hydroxyl groups on surfaces, ensuring strong adhesion and durability.
類似化合物との比較
- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanetriol
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)methacrylate
- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trimethoxysilane
Uniqueness: Silanetriol, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- is unique due to its high degree of fluorination, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. Its ability to form strong covalent bonds with surfaces makes it highly effective in creating durable, water-repellent coatings.
特性
CAS番号 |
115781-18-5 |
|---|---|
分子式 |
C10H7F17O3Si |
分子量 |
526.22 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(trihydroxy)silane |
InChI |
InChI=1S/C10H7F17O3Si/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28-30H,1-2H2 |
InChIキー |
QJJFUGKUHCAVRS-UHFFFAOYSA-N |
正規SMILES |
C(C[Si](O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


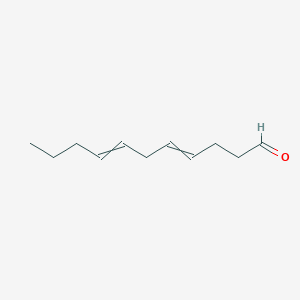

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)

![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
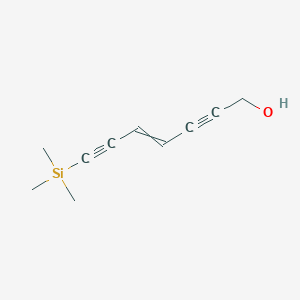

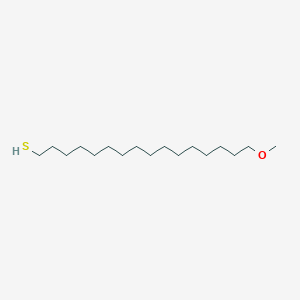
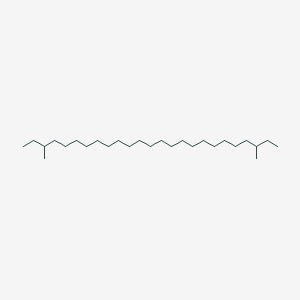

![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
